Maltose monohydrate

Hygroscopicity Moisture sorption Excipient stability

Maltose monohydrate (CAS 6363-53-7, ≥98%) is a reducing disaccharide optimized for pharma and bioprocessing. Low hygroscopicity (0.19 g/g) prevents caking; low sweetness (0.33–0.41) suits diabetic-friendly formulations. In CHO-K1 cultures, it increases mAb titers by up to 76% vs. glucose-only controls. NF/USP-grade ensures defined water content (4.5–6.5%) and batch consistency. At 10% w/v, it enhances tablet compressibility and reduces lubricant sensitivity. Ideal for protein-free chemically defined media, pediatric/geriatric nutrition, and heat-sterilized syrups. Select maltose monohydrate for reliable, high-performance formulation.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
Cat. No. B7812399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose monohydrate
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1
InChIKeyWSVLPVUVIUVCRA-LSQXFEIASA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltose Monohydrate (CAS 6363-53-7) – Technical Baseline and Procurement Overview


Maltose monohydrate (C₁₂H₂₂O₁₁·H₂O; MW 360.31 g/mol) is a reducing disaccharide composed of two glucose units linked via an α-1,4 glycosidic bond, crystallized with one water molecule [1]. It is a white crystalline powder, freely soluble in water (~50 g/100 mL at 20°C), with a specific optical rotation [α]D²⁰ of +130° to +138° and a melting point of 102–103°C for the monohydrate form [2]. It meets USP/NF monograph specifications for pharmaceutical-grade applications, including defined water content (5.0–6.5% for the monohydrate) and purity requirements (≥92% on anhydrous basis) [3].

Why Generic Substitution of Maltose Monohydrate with Sucrose, Lactose, or Glucose Fails


Maltose monohydrate, sucrose, lactose, and glucose share overlapping carbohydrate classifications, yet they differ fundamentally in their physicochemical and functional behavior. Key differentiators—including hygroscopicity, sweetness index, Maillard reaction propensity, and thermal stability—preclude direct one-to-one substitution without compromising formulation performance. For instance, maltose exhibits significantly lower hygroscopicity than sucrose (0.19 vs. 0.32 g/g) [1] and lower sweetness (0.33–0.4 relative to sucrose) [2], which are critical design parameters in pharmaceutical excipient selection and food engineering. Moreover, its monohydrate crystal form confers defined water content and stability characteristics that distinguish it from anhydrous maltose [3].

Maltose Monohydrate – Comparative Quantitative Evidence for Scientific Selection


Hygroscopicity Comparison: Maltose Monohydrate vs. Sucrose

Maltose monohydrate exhibits significantly lower hygroscopicity than sucrose, reducing moisture uptake during storage and processing. In a comparative study, maltose showed a hygroscopicity value of 0.19, whereas sucrose exhibited a value of 0.32 (mean values; p < 0.05 by Scott–Knott test) [1]. This difference is critical in solid dosage formulations where moisture-induced degradation is a concern.

Hygroscopicity Moisture sorption Excipient stability

Sweetness Index: Maltose Monohydrate vs. Sucrose and Lactose

Maltose monohydrate provides a mild sweetness profile that is approximately one-third that of sucrose. Literature reports a relative sweetness of 0.33 for maltose [1], and a 10% solution has a sweetening power of 41% compared to sucrose [2]. In contrast, sucrose is defined as 1.0 (sensory standard) and lactose is approximately 0.2–0.25 . This intermediate sweetness enables partial sucrose replacement without requiring additional masking agents.

Sweetness Palatability Sugar substitution

Maillard Reaction Rate: Maltose Monohydrate vs. Glucose and Sucrose

Maltose monohydrate exhibits a moderate Maillard reaction rate, positioned between the high reactivity of glucose and the high reactivity of sucrose. Technical data indicate that maltose has a 'Medium' Maillard reaction rate, whereas sucrose is rated 'High' and lactose 'Low' . A manufacturer's specification further notes that maltose's Maillard reaction is weaker than that of glucose and can be controlled by adjusting heating temperature and time, with essentially no reaction occurring below pH 5 .

Maillard reaction Browning Thermal stability

Cell Culture Performance: Maltose Monohydrate vs. Glucose in CHO-K1 Systems

In a CHO-K1 cell culture system, supplementation with maltose monohydrate (Maltose PH) extended antibody production and improved cell viability compared to glucose-only controls. When CHO-K1 cells were cultured in a DMEM/F12-based protein-free chemically defined medium containing 2 g/L glucose plus an additional 10 g/L Maltose PH, the monoclonal IgG titer increased from 340 mg/L (glucose-only, Day 5) to 600 mg/L (glucose + maltose, Day 7) . Viable cell density and culture viability were also improved in the maltose-supplemented condition .

Cell culture CHO cells Antibody production Carbon source

Thermal and Acid Stability: Maltose Monohydrate vs. Sucrose in Sugar Boiling Tests

Maltose monohydrate demonstrates superior thermal and acid resistance compared to typical disaccharide expectations. Under acidic conditions (pH 3) and elevated temperature (120°C for 90 minutes), maltose shows negligible decomposition . Furthermore, it withstands sugar boiling temperatures up to 160°C without caramelization or degradation . In contrast, sucrose is known to undergo hydrolysis to invert sugar and caramelization at similar temperatures, which can alter sweetness profiles and color.

Thermal stability Acid resistance Confectionery Pharmaceutical processing

Excipient Functionality: Maltose Monohydrate Enhances Compressibility in Co-processed Lactose Formulations

When used as a co-processing agent, maltose monohydrate improves the flowability and tabletability of lactose-based direct compression excipients. In a study developing the COMBILOSE excipient, a blend of lactose monohydrate and maize starch (20:1 ratio) processed with 10% w/v maltose monohydrate showed better dilution potential and reduced lubricant sensitivity compared to lactose alone or lower maltose concentrations . The co-processed excipient demonstrated improved compressibility, attributed to partial pre-gelatinization of starch facilitated by maltose .

Direct compression Co-processed excipient Tabletability Pharmaceutical manufacturing

Maltose Monohydrate – Validated Application Scenarios Based on Comparative Evidence


Biopharmaceutical Cell Culture – Extended Viability and Enhanced Protein Yield

Maltose monohydrate (Maltose PH grade) serves as a secondary carbon source in CHO-K1 cell cultures, extending viable cell density and increasing monoclonal antibody titers by up to 76% compared to glucose-only controls . This scenario is directly supported by quantitative evidence showing IgG titer improvement from 340 mg/L to 600 mg/L when maltose is supplemented. Procurement should prioritize low-endotoxin, high-purity grades suitable for protein-free chemically defined media.

Pharmaceutical Excipient – Direct Compression Tablet Manufacturing

Maltose monohydrate is incorporated at 10% w/v into co-processed lactose–starch excipients to enhance compressibility and reduce lubricant sensitivity . This functional improvement streamlines direct compression tablet manufacturing, enabling robust formulations with better dilution potential. Users should select NF/USP-grade maltose monohydrate to ensure compliance with pharmacopeial standards.

Low-Sweetness Nutritional and Pharmaceutical Syrups

With a relative sweetness of 0.33–0.41 compared to sucrose [1], maltose monohydrate enables the formulation of pediatric medicines, geriatric nutritionals, and diabetic-friendly food products that require caloric parity without excessive sweetness. Its moderate Maillard reaction rate and thermal stability (stable up to 160°C in boiling tests) make it particularly suitable for heat-sterilized syrups and liquid formulations.

Confectionery and Baked Goods Requiring Color Stability

Maltose monohydrate's lower Maillard reaction rate compared to sucrose and glucose and its exceptional acid/heat resistance (pH 3, 120°C for 90 minutes with negligible decomposition) make it a preferred ingredient in hard candies, toffees, and baked goods where browning control and shelf-life stability are critical. Its moisture retention properties (absorbs 6–12% water without releasing or further absorbing) also inhibit starch retrogradation and extend product softness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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